REACTION_CXSMILES
|
C(OC(NC(C1C=CC(O)=C(COC)C=1)C(O)=O)=O)C1C=CC=CC=1.C(OC(Cl)=O)C(C)C.N[CH:35]1[C:41](=[O:42])[N:40]2[CH:36]1[S:37][C:38]([CH3:47])([CH3:46])[CH:39]2[C:43]([OH:45])=[O:44].C(N(CC)CC)C>O1CCCC1.O1CCCC1.O>[CH3:46][C:38]1([CH3:47])[S:37][CH:36]2[N:40]([C:41](=[O:42])[CH2:35]2)[CH:39]1[C:43]([OH:45])=[O:44] |f:5.6|
|
Name
|
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C1=CC(=C(C=C1)O)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
NC1C2SC(C(N2C1=O)C(=O)O)(C)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 30 minutes at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the above formed solution
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for 30 minutes at -10° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to about 20° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the coupled product is extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(N2C(CC2S1)=O)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(NC(C1C=CC(O)=C(COC)C=1)C(O)=O)=O)C1C=CC=CC=1.C(OC(Cl)=O)C(C)C.N[CH:35]1[C:41](=[O:42])[N:40]2[CH:36]1[S:37][C:38]([CH3:47])([CH3:46])[CH:39]2[C:43]([OH:45])=[O:44].C(N(CC)CC)C>O1CCCC1.O1CCCC1.O>[CH3:46][C:38]1([CH3:47])[S:37][CH:36]2[N:40]([C:41](=[O:42])[CH2:35]2)[CH:39]1[C:43]([OH:45])=[O:44] |f:5.6|
|
Name
|
α-(Benzyloxycarbonyl)amino-4-hydroxy-3-(methoxymethyl)benzeneacetic acid
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C1=CC(=C(C=C1)O)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
NC1C2SC(C(N2C1=O)C(=O)O)(C)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 30 minutes at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the above formed solution
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for 30 minutes at -10° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to about 20° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the coupled product is extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(N2C(CC2S1)=O)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |